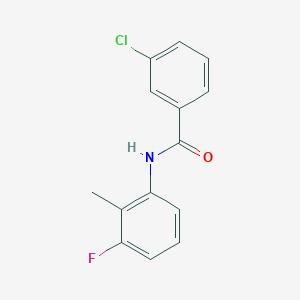
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11ClFNO. It is a member of the benzamide class of compounds, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-fluoro-2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-fluoro-2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating key proteins involved in disease processes .
Comparison with Similar Compounds
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a benzamide structure and exhibits different biological activities.
N-(4-chloro-3-methylphenyl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group, which can significantly alter its chemical properties and biological activities.
Properties
IUPAC Name |
3-chloro-N-(3-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHAQSDKYUEMMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
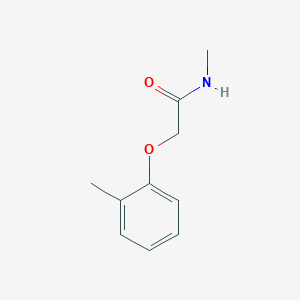
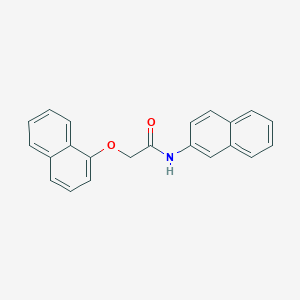
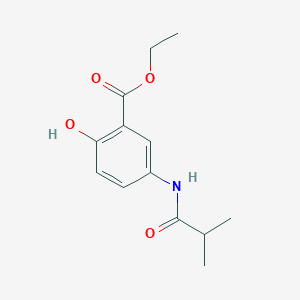
![4-Chloro-2-[(3,4-dimethoxybenzoyl)amino]phenyl 3,4-dimethoxybenzoate](/img/structure/B499890.png)
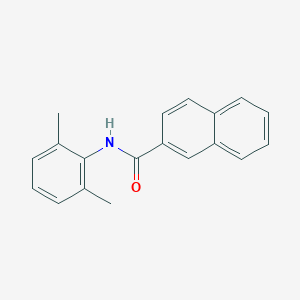
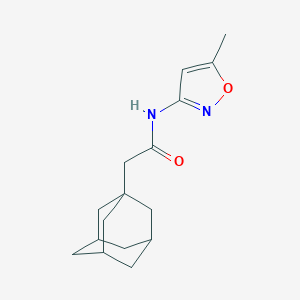
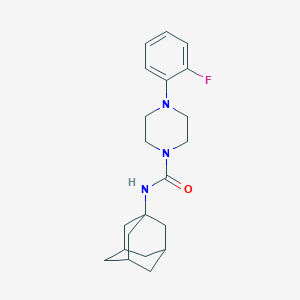
![1-(3-Chlorophenyl)-3-[4-(piperidine-1-carbonyl)phenyl]urea](/img/structure/B499897.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(1,2-dihydroacenaphthylen-5-yl)prolinamide](/img/structure/B499898.png)

![2-[(4-phenylpiperazino)sulfonyl]benzonitrile](/img/structure/B499902.png)

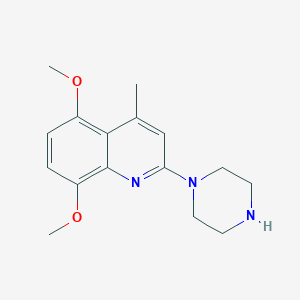
![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(METHYLSULFANYL)BENZENESULFONYL]PIPERAZINE](/img/structure/B499907.png)
